molecular formula C7H14O6 B14739184 1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol CAS No. 3013-59-0

1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol

Cat. No.: B14739184
CAS No.: 3013-59-0
M. Wt: 194.18 g/mol
InChI Key: QXMNCBQTTGZESO-UHFFFAOYSA-N
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Description

1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal, which provides stability against nucleophiles and bases. Common catalysts used in this process include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

3013-59-0

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

1-[5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C7H14O6/c8-1-4(10)7-6(11)5(2-9)12-3-13-7/h4-11H,1-3H2

InChI Key

QXMNCBQTTGZESO-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(C(O1)C(CO)O)O)CO

Origin of Product

United States

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